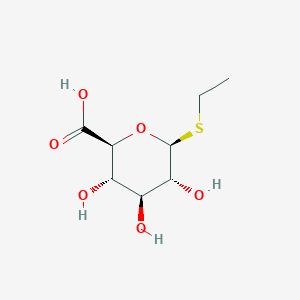
NATALOE-EMODIN 8-METHYL ETHER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NATALOE-EMODIN 8-METHYL ETHER is a small organic molecule belonging to the anthraquinone family. It is a derivative of emodin, a well-known natural compound found in Aloe vera, Rheum palmatum, and other plant sources. The 8-methyl ether substitution on the emodin skeleton is the characteristic feature of this compound.
Preparation Methods
NATALOE-EMODIN 8-METHYL ETHER can be synthesized by chemical modification of emodin using different synthetic routes. One commonly used method involves the reaction of emodin with methyl iodide in the presence of potassium carbonate. Another method involves the use of diazomethane as a methylating agent. The product can be purified by recrystallization or chromatographic techniques.
Chemical Reactions Analysis
NATALOE-EMODIN 8-METHYL ETHER undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other anthraquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NATALOE-EMODIN 8-METHYL ETHER has various applications in scientific research. It is used as a standard compound in plant sources or as a reference compound for natural products analysis. The compound is also utilized to investigate the mechanisms of action of various biological activities, such as anti-inflammatory and anti-cancer effects. Additionally, it has shown potential in preclinical studies for its anti-inflammatory, anti-cancer, and antiviral properties .
Mechanism of Action
The mechanism by which NATALOE-EMODIN 8-METHYL ETHER exerts its effects involves multiple molecular targets and pathways. It has been shown to interact with various signaling pathways, including the MAP kinase pathway, which plays a role in cell migration and wound healing. The compound also affects the expression of genes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
NATALOE-EMODIN 8-METHYL ETHER is part of the broader anthraquinone family, which includes compounds like emodin and aloe-emodin. These compounds share similar structural features but differ in their specific substitutions and biological activities. For example, aloe-emodin has been found to be more potent in certain biological assays compared to emodin .
Similar compounds include:
Emodin: A natural anthraquinone derivative with various biological activities.
Aloe-emodin: Another anthraquinone derivative with potent biological effects.
Chrysophanol: An anthraquinone compound with anti-inflammatory properties.
This compound stands out due to its unique 8-methyl ether substitution, which imparts distinct chemical and biological properties.
Properties
CAS No. |
125708-14-7 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.282 |
Synonyms |
NATALOE-EMODIN 8-METHYL ETHER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate](/img/structure/B1146937.png)



![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)

